alpha-Chaconine
Description
Structure
2D Structure
Properties
IUPAC Name |
(2S,3R,4R,5R,6S)-2-[(2R,3S,4S,5R,6R)-4-hydroxy-2-(hydroxymethyl)-6-[[(1S,2S,7S,10R,11S,14S,15R,16S,17R,20S,23S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H73NO14/c1-19-7-10-28-20(2)31-29(46(28)17-19)16-27-25-9-8-23-15-24(11-13-44(23,5)26(25)12-14-45(27,31)6)57-43-40(60-42-37(53)35(51)33(49)22(4)56-42)38(54)39(30(18-47)58-43)59-41-36(52)34(50)32(48)21(3)55-41/h8,19-22,24-43,47-54H,7,9-18H2,1-6H3/t19-,20+,21-,22-,24-,25+,26-,27-,28+,29-,30+,31-,32-,33-,34+,35+,36+,37+,38-,39+,40+,41-,42-,43+,44-,45-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYNQWWGVEGFKRU-AJDPQWBVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C3C(N2C1)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@@H]2[C@H]([C@H]3[C@@H](N2C1)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@@H]([C@H]([C@@H](O8)C)O)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H73NO14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016601 | |
| Record name | alpha-Chaconine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
852.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20562-03-2 | |
| Record name | α-Chaconine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20562-03-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | alpha-Chaconine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020562032 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | alpha-Chaconine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-Chaconine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | .ALPHA.-CHACONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5QOL0LIM81 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular Biosynthesis Pathways
The formation of α-chaconine is an intricate process that begins with the synthesis of its steroidal aglycone backbone, solanidine (B192412), which is subsequently glycosylated.
Precursor Molecules and Initial Enzymatic Steps
The journey to α-chaconine begins with the mevalonate (B85504) (MVA) pathway, a fundamental metabolic route in the cytosol of plant cells responsible for producing isoprenoid precursors. oup.comcapes.gov.brnih.govhuji.ac.il
The MVA pathway provides the foundational C5 building blocks for α-chaconine synthesis. oup.com This pathway commences with the condensation of acetyl-CoA, ultimately leading to the formation of mevalonic acid. A key rate-limiting enzyme in this initial phase is 3-hydroxy-3-methylglutaryl-CoA reductase (HMGR), which catalyzes the reduction of HMG-CoA to mevalonic acid. oup.com The expression of the gene encoding HMGR, hmg1, has been shown to be associated with the accumulation of steroidal glycoalkaloids (SGAs). tandfonline.comnih.gov
Following a series of phosphorylation and decarboxylation reactions, mevalonic acid is converted into the five-carbon isomers, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netmpg.de These two molecules are the universal precursors for all isoprenoids. researchgate.netnih.gov The interconversion between IPP and DMAPP is a critical step catalyzed by isopentenyl diphosphate isomerase (IDI). researchgate.netmpg.denih.gov While the MVA pathway primarily produces IPP, the plastidial methylerythritol 4-phosphate (MEP) pathway can synthesize both IPP and DMAPP. researchgate.netmpg.de
The synthesis of the steroidal backbone of α-chaconine begins with the head-to-tail condensation of IPP and DMAPP units to form larger prenyl diphosphates. The cyclization of the linear triterpenoid, 2,3-oxidosqualene, is a pivotal step that leads to the formation of the characteristic tetracyclic structure of sterols. nih.govx-mol.net This reaction is catalyzed by oxidosqualene cyclases (OSCs). While plants typically produce cycloartenol (B190886) as the initial cyclization product, the pathway to cholesterol, the direct precursor to solanidine, involves a series of subsequent enzymatic modifications. wikipedia.org The conversion of cholesterol to the aglycone solanidine involves several hydroxylation, oxidation, and transamination steps. wikipedia.orghapres.com
Isopentenyl Diphosphate and Dimethylallyl Diphosphate Formation
Glycosylation Reactions and Associated Enzymes
Once the solanidine aglycone is formed, it undergoes a series of glycosylation reactions to yield α-chaconine. This process involves the sequential addition of three sugar moieties to the C-3 hydroxyl group of solanidine. plantbreedbio.orghapres.com The trisaccharide chain of α-chaconine consists of two rhamnose units and one glucose unit, specifically a chacotriose. frontiersin.org
The glycosylation process is catalyzed by a group of enzymes known as glycosyltransferases. In potato, specific enzymes have been identified for the addition of these sugars. The initial glucosylation of solanidine is catalyzed by solanidine glucosyltransferase (SGT2). plantbreedbio.org Subsequently, two rhamnose units are added by a rhamnosyltransferase (SGT3). plantbreedbio.orgtandfonline.com The existence of distinct glycosyltransferases for α-chaconine and α-solanine biosynthesis highlights the specificity of these enzymatic steps. bibliotekanauki.pl
| Enzyme | Function in α-Chaconine Biosynthesis |
| Solanidine glucosyltransferase (SGT2) | Catalyzes the addition of the first glucose molecule to the solanidine aglycone. plantbreedbio.org |
| Rhamnosyltransferase (SGT3) | Catalyzes the addition of two rhamnose molecules to the glucose-solanidine intermediate. plantbreedbio.orgtandfonline.com |
Regulatory Elements in Biosynthesis
The biosynthesis of α-chaconine is a highly regulated process, influenced by both developmental and environmental cues. researchgate.netslu.seslu.se This regulation occurs primarily at the genetic level, controlling the expression of the enzymes involved in the pathway.
Genetic Regulation of Enzyme Expression (e.g., Cytochrome P450 Monooxygenases, Steroid Hydroxylases)
The expression of genes encoding key enzymes in the steroidal glycoalkaloid (SGA) biosynthetic pathway is a critical control point. Several families of enzymes, including cytochrome P450 monooxygenases and other hydroxylases, play crucial roles in the modification of the cholesterol backbone to form solanidine. hapres.comresearchgate.netoup.comnih.gov
For instance, specific cytochrome P450 enzymes are responsible for the hydroxylation of cholesterol at the C-22 and C-26 positions, which are early steps in the conversion to solanidine. researchgate.netoup.com The genes encoding these enzymes, often referred to as PGA1 (CYP72A208) and PGA2 (CYP72A188), are crucial for SGA biosynthesis. researchgate.netoup.com Knockdown of these genes leads to a significant reduction in SGA levels. researchgate.net
Another important class of enzymes is the 2-oxoglutarate-dependent dioxygenases (2OGDs). A specific 2OGD, designated as 16DOX, has been identified as the steroid 16α-hydroxylase, another key step in the pathway. nih.govresearchgate.net Silencing of the St16DOX gene in potato results in a significant decrease in SGA content. nih.govresearchgate.net
The expression of these biosynthetic genes is controlled by transcription factors. The GLYCOALKALOID METABOLISM 9 (GAME9) transcription factor, an APETALA2/Ethylene Response Factor, has been shown to regulate the expression of SGA biosynthesis genes as well as genes in the upstream mevalonate pathway. capes.gov.brnih.govhuji.ac.ilfrontiersin.org Additionally, light-responsive transcription factors, such as ELONGATED HYPOCOTYL 5 (HY5), have been implicated in the regulation of SGA biosynthesis, linking environmental signals to metabolic output. biorxiv.org The coordinated expression of these regulatory and structural genes ensures the precise and controlled production of α-chaconine in response to various internal and external stimuli. tandfonline.comslu.seslu.se
Mitochondrial Contributions to Secondary Metabolite Synthesis
Mitochondria, primarily known as the powerhouses of the cell, play a direct and critical role in the biosynthesis of secondary metabolites, including the steroidal glycoalkaloid α-chaconine. mdpi.com Their contribution is multifaceted, extending beyond simple energy provision to supplying essential precursor molecules and reducing equivalents that fuel the complex biochemical pathways of these compounds. mdpi.com
The synthesis of α-chaconine, like other steroidal compounds, originates from the mevalonate (MVA) pathway, which produces the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). researchgate.net This pathway is heavily dependent on acetyl-CoA, a key substrate that mitochondria can provide through processes such as fatty acid oxidation and pyruvate (B1213749) oxidation. mdpi.comresearchgate.net The allocation of acetyl-CoA is a critical metabolic branch point, directly influencing the rate of steroidal glycoalkaloid synthesis. researchgate.net
Furthermore, the assembly of the solanidine aglycone, the steroidal backbone of α-chaconine, and subsequent glycosylation reactions are energy-intensive processes. Mitochondria supply the necessary adenosine (B11128) triphosphate (ATP) and reducing power (e.g., NADH, FADH2) through oxidative phosphorylation. mdpi.com Research has shown that mitochondria are metabolically flexible and can adapt to cellular needs. For instance, under conditions of pathogen-induced stress, mitochondria in potato tubers can alter their metabolic substrate usage to regulate the synthesis of glycoalkaloids like solanine, a process mechanistically linked to the synthesis of α-chaconine. mdpi.comresearchgate.net Oxidative damage to mitochondria can be triggered by α-chaconine, suggesting a feedback loop where the compound affects the organelle crucial for its own synthesis. frontiersin.orgnih.gov This intricate relationship highlights the central role of mitochondria as a metabolic hub that directly supports and regulates the production of α-chaconine. mdpi.com
Environmental and Developmental Influences on Accumulation
The accumulation of α-chaconine in potato (Solanum tuberosum) tubers is not static; it is profoundly influenced by a combination of genetic predispositions, developmental stages, and environmental stressors. researchgate.netnih.gov These factors can trigger a significant increase in the concentration of α-chaconine and its counterpart, α-solanine, which together constitute over 95% of the total glycoalkaloids in cultivated potatoes. oregonstate.edu
Environmental Factors: Post-harvest handling and storage conditions are major contributors to α-chaconine accumulation.
Light: Exposure to light is one of the most potent inducers of glycoalkaloid synthesis. oregonstate.educabidigitallibrary.org This light-induced accumulation occurs alongside the synthesis of chlorophyll (B73375) (greening), though the two processes are biochemically independent. foodandnutritionjournal.org The increase is wavelength-dependent, and even exposure to artificial light on retail counters can substantially elevate α-chaconine levels. oregonstate.educabidigitallibrary.org
Temperature: Storage temperature plays a significant role. For example, storing potatoes at room temperature (22°C) can increase α-chaconine levels by 62% in just three days and by 300% after 16 days. oregonstate.edu In contrast, lower temperatures (e.g., 1°C to 8°C) slow the rate of accumulation. oregonstate.edu
Mechanical Injury: Physical damage such as cutting, slicing, bruising, or impact during harvesting and transportation triggers a stress response in the tuber, leading to increased α-chaconine synthesis as a defense mechanism. oregonstate.eduinchem.orgcabidigitallibrary.org
Storage Duration: The length of storage time is directly correlated with glycoalkaloid content, with levels typically rising over time, reaching a maximum, and then sometimes declining, especially if sprouting is advanced. researchgate.netoregonstate.edu
The genetic makeup (genotype) of the potato variety is a primary factor that dictates the baseline level of α-chaconine and the degree to which it accumulates in response to environmental stimuli. researchgate.netresearchgate.netnih.gov
Table 1: Research Findings on Factors Influencing α-Chaconine Accumulation
Strategies for Pathway Engineering and Content Modulation
Given the impact of α-chaconine on potato quality, significant research has focused on biotechnological strategies to control its accumulation. Pathway engineering, primarily through genetic modification, offers a precise way to modulate the content of this compound by targeting key enzymatic steps in its biosynthesis.
The biosynthesis of α-chaconine from cholesterol is a multi-step process involving several key enzymes, whose corresponding genes have become targets for manipulation. frontiersin.orgoup.com One of the most studied areas is the final glycosylation steps, where the solanidine aglycone is converted into α-chaconine and α-solanine.
SGT Gene Family: The enzymes Solanidine Glucosyltransferase (SGT2) and Glycoalkaloid Galactosyltransferase (SGT1) are critical. SGT2 adds a glucose molecule to solanidine, a precursor step for α-chaconine, while SGT1 adds a galactose, leading to α-solanine. frontiersin.orgmdpi.com Studies have shown that down-regulating the SGT2 gene specifically reduces α-chaconine content, but often leads to a compensatory increase in α-solanine. mdpi.com Conversely, silencing SGT1 inhibits α-solanine accumulation while increasing α-chaconine. mdpi.com Targeting SGT3 (Glycosterol rhamnosyltransferase), which is involved in adding the final sugar to both compounds, can lower both glycoalkaloids to varying degrees. mdpi.com The relative expression of sgt1 and sgt2 is a key factor in determining the final ratio of α-solanine to α-chaconine in the tuber. tandfonline.com
Other strategies target earlier steps in the pathway:
Cytochrome P450 Genes: Research has identified two cytochrome P450 monooxygenase genes, PGA1 and PGA2, that catalyze early hydroxylation steps in the pathway. researchgate.netoup.com Knockdown of either of these genes has been shown to dramatically reduce the content of both α-solanine and α-chaconine without negatively affecting vegetative growth or tuber yield. oup.com
Dioxygenase Gene: The discovery of the dioxygenase DPS, the key enzyme that converts the spirosolane (B1244043) skeleton (found in related tomato alkaloids) to the solanidane (B3343774) skeleton of α-chaconine, presents another critical target. eurekalert.org Modifying this gene could potentially halt the production of the toxic solanidane-type alkaloids altogether. eurekalert.org
Upstream Genes: Modulating genes further up the sterol pathway, such as HMG-CoA reductase (HMG1), has also been explored. However, feedback regulation cycles can complicate the outcomes; for example, overexpression of HMG1 can lead to increased transcript levels of downstream genes, demonstrating the pathway's complex interconnectivity. mdpi.com
These genetic strategies pave the way for developing potato cultivars with controlled, low levels of α-chaconine, enhancing food safety while potentially retaining desirable agronomic traits.
Table 2: Key Genes in α-Chaconine Pathway Engineering
Advanced Analytical Methodologies for Characterization and Quantification
Chromatographic Separation Techniques
Chromatography is a fundamental tool for isolating α-chaconine from complex matrices. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most widely used techniques for quantitative analysis, while thin-layer chromatography (TLC) serves as a valuable tool for qualitative assessment.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) Applications
HPLC and UPLC are powerful techniques for the separation and quantification of α-chaconine in various samples, including potato tubers, processed potato products, and biological fluids. dikmatech.comnih.govjst.go.jp These methods offer high resolution and sensitivity, allowing for the accurate determination of α-chaconine concentrations.
UPLC, with its use of smaller particle size columns (typically under 2 µm), provides faster analysis times and improved separation efficiency compared to conventional HPLC. nih.govoup.commdpi.com A common approach involves using a reversed-phase C18 column with a gradient elution system. nih.govnih.govoup.com For instance, a mobile phase consisting of an aqueous solution with a small percentage of acid (e.g., 0.15% acetic acid or 0.1% formic acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724) is frequently employed. nih.govoup.comnih.gov The gradient is programmed to increase the proportion of the organic solvent over time, facilitating the elution of α-chaconine and its separation from other compounds. nih.govoup.com
Several studies have detailed specific UPLC methods for α-chaconine analysis. For example, one method utilized a Waters Acquity UPLC system with a BEH C18 column and a mobile phase gradient of water and methanol, both containing 0.15% acetic acid. oup.com Another study employed a ZORBAX RRHD HILIC Plus analytical column, which demonstrated superior separation for steroidal glycoalkaloids compared to a C18 column under the tested conditions. rsc.org The retention time for α-chaconine can vary depending on the specific chromatographic conditions but is typically in the range of 7 to 10 minutes. oup.comnih.gov
The following table summarizes key parameters from a representative UPLC method for the analysis of α-chaconine:
| Parameter | Value |
| Chromatography System | Waters Acquity UPLC |
| Column | BEH C18, 1.7 µm, 1.0 x 100 mm |
| Mobile Phase A | 0.15% acetic acid in deionized water |
| Mobile Phase B | 0.15% acetic acid in methanol |
| Gradient | Initial: 70% A, 30% B; 10 min: 15% A, 85% B |
| α-Chaconine Elution Time | 7.61 min |
Thin-Layer Chromatography (TLC) for Qualitative Assessment
Thin-layer chromatography is a simple, cost-effective, and rapid method primarily used for the qualitative screening of α-chaconine in plant extracts. annalsofrscb.roijariit.comannalsofrscb.ro It involves spotting the sample extract onto a TLC plate coated with an adsorbent material, such as silica (B1680970) gel, and developing the plate in a chamber with a suitable solvent system. scispace.comnih.gov
For the analysis of steroidal alkaloids like α-chaconine, a common mobile phase consists of a mixture of chloroform, methanol, and sometimes other modifiers to achieve optimal separation. scielo.org.ar After development, the separated compounds are visualized by spraying the plate with a detection reagent. A modified Carr-Price reagent (antimony(III) chloride in a mixture of acetic acid and dichloromethane) is often used, which reacts with the double bond in the steroid structure to produce a colored spot, typically red for glycoalkaloids. scispace.comnih.gov The presence of α-chaconine is confirmed by comparing the retention factor (Rf value) of the sample spot to that of a known α-chaconine standard run on the same plate. scispace.comscielo.org.ar
While primarily qualitative, densitometric TLC methods can provide quantitative information by measuring the intensity of the spots. scispace.comnih.govnih.gov High-performance thin-layer chromatography (HPTLC) offers improved resolution and sensitivity over standard TLC. scispace.comnih.gov One HPTLC method for α-chaconine and α-solanine utilized a silica gel 60 F254 plate with a mobile phase of dichloromethane–methanol–water–concentrated ammonium (B1175870) hydroxide (B78521) (70 + 30 + 4 + 0.4, v/v). scispace.comnih.gov Densitometric quantification was performed at 507 nm after visualization. scispace.comnih.gov
Mass Spectrometry for Structural Elucidation and Quantification
Mass spectrometry (MS) is an indispensable tool for the analysis of α-chaconine, providing both structural information and highly sensitive quantification. When coupled with liquid chromatography, it becomes a powerful technique for analyzing complex mixtures.
Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) Approaches
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. jst.go.jpnih.gov For α-chaconine, electrospray ionization (ESI) is a commonly used ionization technique, typically operated in the positive ion mode. nih.govnih.gov In single quadrupole MS, quantification can be achieved using single ion monitoring (SIM) mode, where the instrument is set to detect the specific mass-to-charge ratio (m/z) of the protonated molecule of α-chaconine ([M+H]⁺), which is approximately 852.6. nih.gov
Tandem mass spectrometry (LC-MS/MS) offers enhanced selectivity and sensitivity by performing a second stage of mass analysis. nih.govoup.comtiaft.org In this approach, the precursor ion (e.g., m/z 852.6 for α-chaconine) is selected and fragmented, and specific product ions are monitored. nih.govoup.com This technique, often performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, significantly reduces background noise and improves the limit of detection. nih.govchemicalpapers.com Common fragmentation transitions monitored for α-chaconine include m/z 852.6 → 706.5 and m/z 852.6 → 398.5. nih.govmdpi.com The limit of quantification for α-chaconine using UPLC-MS/MS can be as low as 31 µg/kg in complex matrices like potato crisps. dikmatech.comchemicalpapers.comresearchgate.net
The following table presents typical mass transitions used for the quantification of α-chaconine by LC-MS/MS:
| Precursor Ion (m/z) | Product Ion 1 (m/z) | Product Ion 2 (m/z) |
| 852.6 | 706.5 | 97.8 |
High-Resolution Mass Spectrometry (HRMS) for Metabolite Profiling
High-resolution mass spectrometry (HRMS), often coupled with UPLC, is a powerful tool for untargeted metabolomic analysis and the identification of unknown compounds, including α-chaconine and its metabolites. frontiersin.orgnih.govacs.org Instruments like Orbitrap and time-of-flight (TOF) mass spectrometers provide very high mass accuracy, allowing for the determination of the elemental composition of ions. nih.gov
In metabolite profiling studies of potatoes, UHPLC-HRMS can be used to generate a comprehensive fingerprint of the metabolites present. frontiersin.orgnih.gov The high mass accuracy helps in the confident identification of α-chaconine by comparing its measured exact mass with the theoretical mass. Furthermore, the fragmentation patterns obtained in HRMS/MS experiments provide detailed structural information, aiding in the elucidation of the structures of related glycoalkaloids and their degradation products. nih.govresearchgate.netnih.gov For example, the fragmentation of the [M+H]⁺ ion of α-chaconine can be studied in detail, confirming the loss of sugar moieties and cleavages within the aglycone structure. mdpi.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a paramount technique for the unambiguous structural elucidation of organic molecules, including α-chaconine. mdpi.comcas.cz While not typically used for routine quantification due to lower sensitivity compared to MS, NMR provides detailed information about the carbon-hydrogen framework of the molecule. publish.csiro.auresearchgate.net
¹H NMR and ¹³C NMR are the most common NMR experiments. The ¹H NMR spectrum provides information about the different types of protons in the molecule and their connectivity, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. publish.csiro.auresearchgate.net For a complex molecule like α-chaconine, two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for assigning all the proton and carbon signals and confirming the complete structure, including the stereochemistry. publish.csiro.auresearchgate.net
Studies have utilized ¹³C NMR to characterize solasodine (B1681914) glycosides, which are structurally related to α-chaconine. publish.csiro.auglycoscience.rugenome.jp The chemical shifts of the carbon atoms in the aglycone and the sugar moieties provide definitive structural information. publish.csiro.au While a complete NMR assignment for α-chaconine itself is less commonly reported in readily available literature compared to its aglycone solanidine (B192412), the principles of NMR analysis remain the same and are crucial for the definitive structural confirmation of this and related glycoalkaloids. researchgate.netphytopharmajournal.com
Optimized Sample Preparation and Extraction Methods (e.g., QuEChERS, Ultrasound-Assisted Extraction)
The accurate quantification of α-chaconine in various matrices necessitates efficient and reliable sample preparation and extraction techniques. The choice of method often depends on the matrix's complexity, the required sensitivity, and the analytical throughput.
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)
Ultrasound-Assisted Extraction (UAE)
Ultrasound-Assisted Extraction (UAE) represents a green and efficient alternative for extracting α-chaconine, especially from waste materials like potato peels. nih.govnih.gov This technique utilizes ultrasonic waves to create cavitation bubbles in the solvent, which collapse near the sample material, enhancing cell wall disruption and mass transfer of the target analyte into the solvent. A study focused on this method optimized several parameters, including the extraction method, solvent type, and sample-to-solvent ratio, through a full factorial experimental design. nih.gov The optimal conditions were identified as using methanol as the extraction solvent with a sample-to-solvent ratio of 1:10 (w/v). nih.govnih.gov The greenness of this analytical method for sample preparation has been formally assessed and deemed acceptable. nih.gov
Other Extraction Techniques
Beyond QuEChERS and UAE, other methods have been employed for specific applications. For instance, a traditional approach for dehydrated potatoes involves extraction with a boiling solution of methanol and acetic acid (95:5 v/v). scispace.com For more complex biological samples such as whole blood, urine, and tissue, Solid-Phase Extraction (SPE) is a common and effective clean-up and concentration step. nih.govtiaft.org One SPE method for whole blood utilizes Oasis® PRiME HLB cartridges, which simplifies the process to three steps: sample loading, washing, and elution, eliminating the need for column conditioning and equilibration. nih.gov
Method Validation and Performance Metrics (e.g., Limits of Detection, Limits of Quantification, Recovery Rates)
The validation of analytical methods is crucial to ensure the reliability and accuracy of the quantification of α-chaconine. Key performance metrics include the limit of detection (LOD), limit of quantification (LOQ), and recovery rates. These parameters vary depending on the analytical technique, the complexity of the sample matrix, and the specific extraction method used.
For instance, a liquid chromatography-mass spectrometry (LC-MS) based method for potato protein isolates reported an LOD of 0.01 µg/mL and an LOQ of 0.03 µg/mL for α-chaconine. nih.govmdpi.com The same study demonstrated excellent recovery rates, ranging from 82.7% to 101.5%. nih.govmdpi.com In the analysis of commercial potato crisps using a QuEChERS extraction coupled with UPLC-MS/MS, a limit of quantification of 31 µg/kg was established. dikmatech.comresearchgate.netchemicalpapers.com
Methods developed for biological fluids have also shown high sensitivity. A method for whole blood analysis using ultra-high-performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) achieved an LOD of 1 µg/L and a lower limit of quantification (LLOQ) of 2 µg/L. nih.gov The recovery for α-chaconine at the LLOQ in this matrix was found to be ≥ 85.9%. nih.gov Another sensitive method for potato tubers, using high-performance liquid chromatography with chemiluminescence detection, reported a detection limit of 1.3 ng/mL and a recovery of 103.6% ± 7.1%. nih.gov
The tables below summarize the performance metrics for α-chaconine analysis from various research findings.
Table 1: Limits of Detection (LOD) and Quantification (LOQ) for α-Chaconine
| Matrix | Analytical Method | LOD | LOQ/LLOQ | Citation |
| Potato Protein Isolates | LC-MS | 0.01 µg/mL | 0.03 µg/mL | nih.govmdpi.com |
| Potato Crisps | UPLC-MS/MS | - | 31 µg/kg | dikmatech.comresearchgate.netchemicalpapers.com |
| Potato Tubers | HPLC-Chemiluminescence | 1.3 ng/mL | - | nih.gov |
| Whole Blood | UHPLC-MS/MS | 1 µg/L | 2 µg/L | nih.gov |
| Biological Samples (Blood, Urine, Tissue) | SPE-LC-MS/MS | 0.2 ng/mL | - | tiaft.org |
| Serum | ELISA | - | 13.48 ng/mL | mdpi.com |
| Urine | ELISA | - | 27.92 ng/mL | mdpi.com |
| Peeled Potato Tubers | HPTLC | - | 5.0 mg/kg | researchgate.net |
Table 2: Recovery Rates for α-Chaconine
| Matrix | Spiked Concentration(s) | Recovery Rate | Citation |
| Potato Protein Isolates | 0.03 & 2 µg/mL | 82.7% - 101.5% | nih.govmdpi.com |
| Potato Tubers | 10 µg/g | 103.6% ± 7.1% | nih.gov |
| Whole Blood | 2 µg/L (LLOQ) | ≥ 85.9% | nih.gov |
| Biological Samples | - | > 53% | tiaft.org |
| Peeled Potato Tubers | 20 - 100 mg/kg | 80% - 90% | researchgate.net |
These validation data underscore the availability of robust and sensitive methods for the characterization and quantification of α-chaconine across diverse sample types, from food products to biological specimens. nih.govnih.govresearchgate.net
Mechanistic Studies of Biological Activity at the Cellular and Subcellular Level
Membrane Interaction and Permeabilization Dynamics
Alpha-chaconine's interaction with cellular membranes is a primary mechanism driving its biological effects. This interaction is characterized by its ability to bind to membrane sterols, leading to structural changes and altered ion movement across the membrane.
Sterol Binding and Membrane Structural Perturbation
A key feature of this compound's activity is its strong affinity for 3β-hydroxysterols, such as cholesterol, which are integral components of cellular membranes. mdpi.comnih.gov The binding of this compound to cholesterol leads to the formation of complexes, a process that significantly perturbs the structure of the membrane. mdpi.comresearchgate.net This interaction is thought to involve the insertion of the aglycone part of this compound into the lipid bilayer, followed by complex formation with sterols. nih.govnih.gov The aggregation of these sterol-glycoalkaloid complexes can result in the formation of rigid domains, which disrupts membrane function and can lead to cell lysis. ualberta.ca The presence of at least 10 mol% cholesterol in liposomes is necessary to observe dye release induced by this compound, highlighting the importance of sterols in this process. mdpi.com Studies have shown that this compound exhibits greater activity in disrupting membranes compared to its counterpart, alpha-solanine. mdpi.comualberta.ca This disruptive capability is considered a crucial mechanism behind the structural and functional damage to cells. researchgate.net
Modulation of Ion Homeostasis (e.g., Calcium, Potassium, Sodium)
The structural perturbations in the cell membrane caused by this compound directly impact ion homeostasis. The compound has been shown to alter the intracellular concentrations of crucial ions like calcium, potassium, and sodium. nih.gov By increasing the permeability of the cell membrane, this compound facilitates the leakage of ions across the membrane. nih.gov For instance, it has been observed to increase the intracellular concentration of free Ca2+ ions in various cell types. nih.gov This disruption of ion balance can alter the cell membrane potential, thereby modulating the activity of excitable cells such as those in the myocardium. nih.gov The regulation of ion flow, particularly of calcium, potassium, and sodium ions, is fundamental for numerous physiological processes, including nerve signaling and muscle contraction. kanazawa-u.ac.jp
Modulation of Intracellular Signaling Pathways
Beyond its direct effects on the cell membrane, this compound also influences key intracellular signaling pathways that govern cellular processes like proliferation, survival, and inflammation.
Mitogen-Activated Protein Kinase (MAPK) Pathway Alterations (ERK, JNK, p38)
This compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 subfamilies. Research indicates that this compound can inhibit the phosphorylation of JNK, while not affecting the phosphorylation of ERK and p38 in certain cancer cell lines. acs.orgnih.govacs.org Specifically, in human lung adenocarcinoma A549 cells, this compound was found to suppress the activation of JNK1 and JNK2. acs.org However, another study on intestinal epithelial Caco-2 cells reported that this compound treatment led to a significant phosphorylation of both ERK and JNK, but not p38. nih.gov This suggests that the effect of this compound on the MAPK pathway may be cell-type specific. The JNK pathway, in particular, has been linked to apoptotic cell death induced by various compounds, including this compound. researchgate.net
Phosphoinositide 3-Kinase (PI3K)/Akt Signaling Pathway Involvement
The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation, is another target of this compound. Studies have demonstrated that this compound can inhibit the phosphorylation of Akt, a key downstream effector of PI3K. acs.orgnih.gov In human lung adenocarcinoma A549 cells, this compound was shown to inhibit the protein level of PI3K and the phosphorylation of Akt. acs.org Similarly, in RL95-2 endometrium cancer cells, this compound was found to inhibit the phosphorylation of Akt (Ser473). mdpi.com This inhibition of the PI3K/Akt pathway is believed to contribute to the anti-proliferative and anti-metastatic effects of this compound. acs.orgnih.govnih.gov
Nuclear Factor Kappa B (NF-κB) Pathway Regulation
This compound also exerts regulatory effects on the Nuclear Factor Kappa B (NF-κB) pathway, a pivotal player in inflammation and cell survival. Research has shown that this compound can significantly decrease the nuclear level of NF-κB and its binding ability. acs.orgnih.gov This inhibitory effect is thought to be mediated through the suppression of the PI3K/Akt pathway, which lies upstream of NF-κB. acs.orgnih.govacs.org In a study on osteoarthritis, this compound was found to stimulate NF-κB signaling by promoting the phosphorylation of I-κBα and the nuclear translocation of the p65 subunit. nih.gov This activation of NF-κB signaling was linked to cartilage degradation and inflammation. nih.gov The degradation of IκBα, an inhibitor of NF-κB, is a critical step in the activation of this pathway. nih.gov These findings suggest a complex and potentially context-dependent regulation of the NF-κB pathway by this compound.
Interactive Data Tables
Effects of this compound on MAPK and PI3K/Akt Pathways
| Cell Line | Pathway Component | Effect of this compound | Reference |
| A549 (Human Lung Adenocarcinoma) | p-JNK | Inhibition | acs.orgnih.govacs.org |
| A549 (Human Lung Adenocarcinoma) | p-ERK | No effect | acs.orgnih.gov |
| A549 (Human Lung Adenocarcinoma) | p-p38 | No effect | acs.orgnih.gov |
| A549 (Human Lung Adenocarcinoma) | PI3K | Inhibition | acs.org |
| A549 (Human Lung Adenocarcinoma) | p-Akt | Inhibition | acs.orgnih.govacs.org |
| RL95-2 (Human Endometrial Cancer) | p-Akt (Ser473) | Inhibition | mdpi.com |
| Caco-2 (Intestinal Epithelial) | p-ERK | Phosphorylation | nih.gov |
| Caco-2 (Intestinal Epithelial) | p-JNK | Phosphorylation | nih.gov |
| Caco-2 (Intestinal Epithelial) | p-p38 | No effect | nih.gov |
| Caco-2 (Intestinal Epithelial) | p-Akt | Phosphorylation | nih.gov |
Effects of this compound on the NF-κB Pathway
| Cell Line/Model | Effect on NF-κB Signaling | Mechanism | Reference |
| A549 (Human Lung Adenocarcinoma) | Inhibition | Decreased nuclear level and binding ability of NF-κB | acs.orgnih.gov |
| Mouse Model of Osteoarthritis | Activation | Promoted I-κBα phosphorylation and p65 nuclear translocation | nih.gov |
Activator Protein-1 (AP-1) Transcriptional Activity Suppression
This compound has been shown to suppress the transcriptional activity of Activator Protein-1 (AP-1), a critical transcription factor involved in inflammatory responses. In studies using lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, α-chaconine attenuated the transcriptional activity of AP-1. nih.govchemfaces.com This suppression is achieved by reducing the phosphorylation and subsequent translocation of c-Jun, a key component of the AP-1 complex. nih.govchemfaces.com By inhibiting the activation of c-Jun, α-chaconine effectively downregulates the expression of AP-1 target genes, which include various pro-inflammatory mediators. nih.govchemfaces.com This mechanism highlights the role of α-chaconine in modulating signal transduction pathways that are central to inflammation. mdpi.com
Transforming Growth Factor-Beta-Activated Kinase-1 (TAK1) Inhibition
The suppression of AP-1 by this compound is mechanistically linked to its ability to inhibit Transforming Growth Factor-Beta-Activated Kinase-1 (TAK1). nih.gov TAK1 is a key upstream kinase in the signaling cascade that leads to AP-1 activation. haematologica.orgplos.org Research has demonstrated that α-chaconine suppresses the phosphorylation of TAK1. nih.govchemfaces.com TAK1 lies upstream of the MKK7/JNK signaling pathway, which directly leads to the phosphorylation and activation of c-Jun. nih.gov Therefore, by inhibiting TAK1 phosphorylation, α-chaconine blocks this entire downstream cascade, preventing AP-1 activation. nih.gov This inhibitory action on a pivotal signaling node like TAK1 underscores its potential to interfere with cellular processes such as inflammation and cell survival. nih.govresearchgate.net
Cell Cycle Progression and Apoptosis Induction
Cell Proliferation Inhibition
This compound demonstrates significant inhibitory effects on the proliferation of various cancer cell lines. In studies on the RL95-2 human endometrial cancer cell line, α-chaconine was found to inhibit cell proliferation with an IC50 value of 4.72 µM. researchgate.netnih.gov This effect was observed to be dose-dependent. mdpi.com Further research has documented its antiproliferative activity against human colon (HT29) and liver (HepG2) cancer cells. chiro.org In mouse small intestinal epithelial cells, α-chaconine was also shown to significantly decrease the cell proliferation rate in a manner dependent on both concentration and incubation time. researchgate.net These findings collectively indicate that α-chaconine can effectively suppress the growth of different cell types.
Table 1: Cell Proliferation Inhibition by α-Chaconine
| Cell Line | Findings | Reference |
|---|---|---|
| RL95-2 (Human Endometrial Cancer) | Inhibited cell proliferation with an IC50 value of 4.72 µM. | researchgate.net, nih.gov |
| HT29 (Human Colon Cancer) | Suppressed cell growth at concentrations of 1-10 mg/L. | chiro.org |
| HepG2 (Human Liver Cancer) | Exhibited synergistic antiproliferative effects when combined with α-solanine. | chiro.org |
Apoptosis Pathway Activation (e.g., Caspase-3, Cell Cycle Arrest)
This compound is a known inducer of apoptosis, or programmed cell death, through the activation of specific molecular pathways. A key event in this process is the activation of caspase-3, an essential executioner caspase. dntb.gov.uanih.gov Studies on HT-29 human colon cancer cells have shown that α-chaconine induces apoptosis specifically through the activation of caspase-3. dntb.gov.ua
Furthermore, α-chaconine's pro-apoptotic effects are associated with its ability to induce cell cycle arrest. In mouse small intestinal epithelial cells, treatment with α-chaconine led to an arrest of the cell cycle in the G0/G1 phase, which prevents cells from entering the DNA synthesis (S) phase and ultimately contributes to the induction of apoptosis. researchgate.net This disruption of the normal cell cycle progression is a critical mechanism underlying its antiproliferative and pro-apoptotic activity. researchgate.netbiorxiv.org
Table 2: Apoptotic Effects of α-Chaconine
| Cell Line | Apoptotic Mechanism | Reference |
|---|---|---|
| HT-29 (Human Colon Cancer) | Induction of apoptosis via caspase-3 activation. | dntb.gov.ua |
| Mouse Small Intestinal Epithelial Cells | Increased apoptosis rate; cell cycle arrest at the G0/G1 phase. | researchgate.net |
Gene Expression and Proteomic Modulations
Transcriptional Regulation of Cholesterol Biosynthesis Genes
This compound has a notable effect on the transcriptional regulation of genes involved in cholesterol biosynthesis. In studies using the Caco-2 intestinal epithelial cell line, exposure to α-chaconine resulted in the upregulation of several genes in the cholesterol biosynthesis pathway. nih.gov This finding was identified through DNA microarray analysis, which showed a prominent increase in the expression of these genes after a 6-hour exposure. nih.gov
The mechanism behind this upregulation involves the master transcriptional regulator of cholesterol homeostasis, Sterol Regulatory Element Binding Protein-2 (SREBP-2). nih.govplos.org this compound treatment leads to significant increases in both the precursor and the mature, active forms of the SREBP-2 protein. nih.gov This activation of SREBP-2, in turn, drives the increased transcription of its target genes, which are responsible for synthesizing cholesterol. nih.gov This response may be linked to the compound's known ability to disrupt cell membranes. nih.gov
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| alpha-Solanine |
| c-Jun |
| Caspase-3 |
| SREBP-2 |
| TAK1 |
Effects on Tight Junction Protein Expression (ZO-1, Occludin)
This compound has been shown to compromise the integrity of the intestinal epithelial barrier by affecting the expression and distribution of key tight junction proteins, namely Zonula Occludens-1 (ZO-1) and Occludin. nih.govacs.org These proteins are critical for maintaining the mechanical barrier of the mucosal epithelium. acs.org
In a study utilizing mouse small intestinal epithelial cells (MODE-K), treatment with this compound resulted in a significant reduction in the expression of both ZO-1 and occludin. acs.org Immunofluorescence staining revealed that the distribution of these proteins was altered, and their average optical density decreased in a manner dependent on both the concentration of this compound and the duration of exposure. acs.org
The investigation further quantified the expression at both the protein and mRNA levels. Western blot analysis confirmed that the relative protein expression of ZO-1 was significantly decreased by this compound. nih.govacs.org Similarly, quantitative PCR (qPCR) results showed that this compound significantly downregulated the mRNA expression of the genes coding for both ZO-1 and occludin. acs.org This disruption of tight junction proteins leads to a decrease in transepithelial electrical resistance (TEER) and an increase in the permeability of the epithelial layer. acs.org The effects observed in the study indicate that this compound can directly destroy the mechanical barrier function of the intestinal mucosa. acs.org
Table 1: Effect of α-Chaconine on Tight Junction Protein Expression in MODE-K Cells
| Parameter | Treatment Condition | Observation | Finding |
|---|---|---|---|
| ZO-1 Protein | 0.4 µg/mL & 0.8 µg/mL α-chaconine for 24, 48, 72h | Decreased average immunofluorescence staining density. acs.org | Concentration- and time-dependent reduction. acs.org |
| Occludin Protein | 0.4 µg/mL & 0.8 µg/mL α-chaconine for 24, 48, 72h | Decreased average immunofluorescence staining density. acs.org | Concentration- and time-dependent reduction. acs.org |
| ZO-1 mRNA | α-chaconine treatment | Significantly reduced relative mRNA expression. acs.org | Downregulation of gene expression. acs.org |
| Occludin mRNA | α-chaconine treatment | Significantly reduced relative mRNA expression. acs.org | Downregulation of gene expression. acs.org |
Modulation of Matrix Metalloproteinase Activity (MMP-2, MMP-9)
This compound demonstrates significant modulatory effects on the activity of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. These zinc-dependent enzymes are involved in the degradation of the extracellular matrix and play crucial roles in physiological and pathological processes, including angiogenesis and tumor cell metastasis. cabidigitallibrary.orgnih.gov
Research into the anti-angiogenic properties of this compound found that it inhibits the migration, invasion, and tube formation of bovine aortic endothelial cells (BAECs). cabidigitallibrary.org A key mechanism underlying this effect is the reduction of both the expression and activity of MMP-2. cabidigitallibrary.org The study further elucidated the signaling pathways involved, indicating that this compound suppresses the phosphorylation of c-Jun N-terminal kinase (JNK), phosphatidylinositide-3 kinase (PI3K), and Akt. cabidigitallibrary.org It also inhibits the activity of nuclear factor kappa B (NF-κB). cabidigitallibrary.org
In the context of cancer metastasis, this compound has been shown to inhibit the invasion and migration of highly metastatic human lung adenocarcinoma cells (A549). acs.orgnih.gov This anti-metastatic effect is attributed to the reduction of both MMP-2 and MMP-9 activities. acs.orgnih.gov The mechanism of action in these cells also involves the suppression of the PI3K/Akt/NF-κB signaling pathway. nih.gov By inhibiting these MMPs, this compound effectively hampers the ability of cancer cells to degrade the surrounding matrix, a critical step in the metastatic cascade. acs.orgnih.gov
Table 2: Modulation of MMP-2 and MMP-9 by α-Chaconine in Different Cell Types
| Target MMP | Cell Line | Biological Effect | Implicated Signaling Pathway(s) |
|---|---|---|---|
| MMP-2 | Bovine Aortic Endothelial Cells (BAECs) | Inhibition of angiogenesis (cell migration, invasion, tube formation). cabidigitallibrary.org | JNK, PI3K/Akt, NF-κB. cabidigitallibrary.org |
| MMP-2 & MMP-9 | Human Lung Adenocarcinoma Cells (A549) | Inhibition of cancer cell metastasis (invasion and migration). acs.orgnih.gov | PI3K/Akt/NF-κB. nih.gov |
Preclinical Investigations of Biological Activity
In Vitro Cellular Models
Cytotoxicity in Diverse Cancer Cell Lines
Alpha-chaconine has demonstrated significant cytotoxic effects across a broad spectrum of cancer cell lines. Research indicates that its activity can vary depending on the cell type and concentration.
In studies involving glioma cells, this compound exhibited cytotoxic effects on C6 rat glioma cells, with the maximum effect observed when combined with α-solanine in a 1:1 ratio. chemfaces.com This suggests a rapid membrane-disrupting action leading to metabolic disorder. chemfaces.com
Investigations into endometrial cancer have shown that this compound inhibits the proliferation of the ER-positive human endometrial cancer cell line, RL95-2. nih.govnih.gov It was found to have an IC50 value of 4.72 µM in these cells. nih.govmdpi.com The mechanism appears to involve the reduction of Akt and ERα signaling pathway activity. nih.govnih.gov
For lung adenocarcinoma , this compound has been shown to inhibit the invasion and migration of A549 cells. nih.gov This anti-metastatic activity is linked to a decrease in the activities of matrix metalloproteinase-2 (MMP-2) and MMP-9. nih.gov It also showed antiproliferative effects on these cells. nih.gov
In colon cancer cell lines such as HT-29, this compound has been reported to induce apoptosis. thegoodscentscompany.com This process is mediated through the activation of caspase-3 and the inhibition of ERK 1/2 phosphorylation. thegoodscentscompany.commdpi.com
Studies on prostate cancer cells, including LNCaP and PC-3 lines, revealed that this compound can decrease cell survival and induce apoptosis. nih.govthegoodscentscompany.com The mechanism involves the upregulation of the cyclin-dependent kinase inhibitor p27 and the activation of the JNK pathway. nih.gov
With respect to liver cancer , this compound has shown cytotoxic effects against HepG2 cells. mdpi.com Notably, at a concentration of 1 µg/mL, its efficacy in inhibiting the growth of HepG2 cells was reported to be greater than that of the conventional anticancer drugs doxorubicin (B1662922) and camptothecin. mdpi.com
In lymphoma cell lines, such as U937, this compound has been identified as a cytotoxic agent. mdpi.com
Research on stomach cancer cells, including the NUGC-3 line, has also demonstrated the cytotoxic potential of this compound, with a reported GI50 (50% growth inhibition) of 1.43 µg/mL. mdpi.com
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Observed Effects | IC50 / GI50 Value |
|---|---|---|---|
| C6 | Rat Glioma | Cytotoxicity, particularly synergistic with α-solanine. chemfaces.com | Not specified |
| RL95-2 | Endometrial | Inhibition of proliferation, reduction of Akt and ERα signaling. nih.govnih.gov | 4.72 µM nih.govmdpi.com |
| A549 | Lung Adenocarcinoma | Inhibition of invasion and migration, decreased MMP-2/9 activity. nih.gov | Not specified |
| HT-29 | Colon | Induction of apoptosis via caspase-3 activation and ERK1/2 inhibition. thegoodscentscompany.commdpi.com | Not specified |
| LNCaP, PC-3 | Prostate | Decreased cell survival, induction of apoptosis, increased p27. nih.govthegoodscentscompany.com | Not specified |
| HepG2 | Liver | Cytotoxicity, more effective than doxorubicin at 1 µg/mL. mdpi.com | Not specified |
| U937 | Lymphoma | Cytotoxicity. mdpi.com | Not specified |
Anti-inflammatory Actions in Defined Cellular Systems
This compound has been shown to possess anti-inflammatory properties in various cellular models. In lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, it inhibited the expression of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines such as interleukin-1β (IL-1β), IL-6, and tumor necrosis factor-α (TNF-α) at the transcriptional level. chemfaces.comnih.gov This effect is associated with the suppression of the activator protein-1 (AP-1) transcriptional activity by reducing the translocation and phosphorylation of c-Jun. chemfaces.comnih.gov
Further mechanistic studies revealed that this compound also suppresses the phosphorylation of TGF-β-activated kinase-1 (TAK1), which is an upstream kinase in the MKK7/JNK signaling pathway. nih.gov In Concanavalin A-induced Jurkat cells, a human T lymphocyte cell line, this compound significantly reduced the production of interleukin-2 (B1167480) (IL-2) and interleukin-8 (IL-8). researchgate.net These findings suggest that the anti-inflammatory effects of this compound are linked to the inhibition of key signaling pathways like AP-1 and JNK. chemfaces.comnih.govresearchgate.net
Table 2: Anti-inflammatory Effects of this compound
| Cell Line | Inducer | Key Findings |
|---|---|---|
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Inhibited expression of COX-2, IL-1β, IL-6, TNF-α; Suppressed AP-1 activity. chemfaces.comnih.gov |
Antioxidant System Modulation in Epithelial Cells
In a study using mouse small intestinal epithelial cells, this compound was found to significantly impact the cellular antioxidant defense system. researchgate.net Treatment with this compound led to an increase in malondialdehyde (MDA) content, a marker of lipid peroxidation. researchgate.netnih.gov Concurrently, it caused a decrease in the total glutathione (B108866) (T-GSH) content and reduced the activities of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). researchgate.netnih.gov These findings indicate that this compound can disrupt the antioxidant balance in intestinal epithelial cells, leading to oxidative stress. researchgate.netnih.gov
Table 3: Modulation of Antioxidant Systems by this compound in Mouse Small Intestinal Epithelial Cells
| Parameter | Effect of this compound | Implication |
|---|---|---|
| Malondialdehyde (MDA) | Increased researchgate.netnih.gov | Increased lipid peroxidation |
| Total Glutathione (T-GSH) | Decreased researchgate.netnih.gov | Depletion of antioxidant reserves |
| Superoxide Dismutase (SOD) | Reduced activity researchgate.netnih.gov | Impaired superoxide radical detoxification |
| Catalase (CAT) | Reduced activity researchgate.netnih.gov | Impaired hydrogen peroxide detoxification |
Gastrointestinal Epithelial Barrier Function Analysis
The integrity of the gastrointestinal epithelial barrier is crucial for preventing the passage of harmful substances from the gut lumen into the bloodstream. This compound has been shown to compromise this barrier function. In studies on mouse small intestinal epithelial cells, treatment with this compound resulted in a significant decrease in the transepithelial electrical resistance (TEER), an indicator of barrier integrity. researchgate.netnih.gov This was accompanied by an increase in the activity of lactate (B86563) dehydrogenase (LDH) in the extracellular medium, suggesting cell membrane damage. nih.gov
Mechanistically, this compound significantly reduced the mRNA and relative expression of the tight junction proteins zonula occludens-1 (ZO-1) and occludin, which are essential for maintaining the structural and functional integrity of the epithelial barrier. researchgate.netnih.gov Similar disruptive effects on the intestinal barrier, as measured by TEER in Caco-2 cell monolayers, have also been noted. mdpi.com
Table 4: Effects of this compound on Gastrointestinal Epithelial Barrier Function
| Cell Model | Parameter | Observed Effect |
|---|---|---|
| Mouse Small Intestinal Epithelial Cells | Transepithelial Electrical Resistance (TEER) | Decreased researchgate.netnih.gov |
| Mouse Small Intestinal Epithelial Cells | Lactate Dehydrogenase (LDH) Release | Increased nih.gov |
| Mouse Small Intestinal Epithelial Cells | ZO-1 and Occludin Expression | Reduced researchgate.netnih.gov |
Angiogenesis Inhibition Mechanisms
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. This compound has been found to inhibit angiogenesis in in vitro models. nih.gov In bovine aortic endothelial cells (BAECs), this compound inhibited proliferation in a dose-dependent manner. nih.gov At non-toxic doses, it markedly suppressed cell migration, invasion, and tube formation. nih.gov
The anti-angiogenic effect of this compound is mediated, at least in part, by its ability to reduce the expression and activity of matrix metalloproteinase-2 (MMP-2), an enzyme involved in the degradation of the extracellular matrix, which is a key step in angiogenesis. nih.gov Furthermore, this compound was shown to potently suppress the phosphorylation of c-Jun N-terminal kinase (JNK) and phosphatidylinositide-3 kinase (PI3K)/Akt signaling pathways. nih.gov It also decreased the nuclear level of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of many genes involved in angiogenesis. nih.gov
Cardioactivity in Invertebrate Myocardium Models
The effects of this compound on cardiac function have been investigated using the invertebrate model Tenebrio molitor (mealworm beetle). researchgate.netnih.gov In in vitro bioassays on the adult beetle myocardium, this compound exhibited cardioinhibitory activity, with a reported IC50 value of 7.48 × 10⁻⁷ M. researchgate.netnih.govnih.gov Other studies on Tenebrio molitor pupae have also confirmed the cardioactivity of this compound, noting that its effects, whether stimulatory or inhibitory, can depend on the phase of the circadian rhythm of heart activity. researchgate.net
In Vivo Animal Models for Preclinical Evaluation
Effects on Intestinal Morphology and Cellular Integrity
Studies utilizing animal models have demonstrated that α-chaconine can adversely affect the morphology and integrity of the intestinal tract. In murine models, exposure to α-chaconine has been linked to disruptions in the mechanical barrier and permeability of the mucosal epithelium. researchgate.net Research on mouse small intestinal epithelial cells (MODE-K) has shown that α-chaconine can decrease the transepithelial electrical resistance (TEER), an indicator of barrier function. researchgate.netfrontiersin.org This effect was observed to be dependent on both the concentration of α-chaconine and the duration of exposure. frontiersin.org
| Parameter | Observation in Murine Models | Reference |
| Transepithelial Electrical Resistance (TEER) | Decreased with increasing α-chaconine concentration and incubation time | researchgate.netfrontiersin.org |
| Cell Proliferation | Significantly decreased | researchgate.netfrontiersin.org |
| Apoptosis Rate | Significantly increased | researchgate.netfrontiersin.org |
| Tight Junction Protein Expression (ZO-1, Occludin) | Significantly reduced | researchgate.netfrontiersin.org |
| Intestinal Permeability | Adversely affected | wisdomlib.org |
Contribution to Osteoarthritis Progression in Murine Models
Preclinical investigations using murine models of osteoarthritis (OA) have suggested that α-chaconine can exacerbate the progression of the disease. nih.govtandfonline.com In a destabilization of the medial meniscus (DMM) surgical model in mice, intra-articular injection of α-chaconine led to more severe OA progression, characterized by subchondral sclerosis, osteophyte formation, and higher OARSI (Osteoarthritis Research Society International) scores. nih.govtandfonline.com
The mechanism behind this appears to involve the promotion of chondrocyte pyroptosis, a form of inflammatory cell death. nih.govtandfonline.com α-Chaconine was found to augment cartilage matrix degradation by increasing the expression of matrix metalloproteinases (Mmp3 and Mmp13) and decreasing collagen type II (Col2). nih.gov This process is linked to the activation of the nuclear factor-κB (NF-κB) signaling pathway. nih.govtandfonline.com Additionally, α-chaconine was observed to facilitate nerve ingrowth in the osteoarthritic joints of mice. nih.govtandfonline.com This is significant as aberrant sensory innervation in the subchondral bone is associated with OA pain. jci.org
| Finding | Model | Mechanism | Reference |
| Exacerbated OA Progression | DMM-induced OA in mice | Increased OARSI scores, subchondral sclerosis, osteophyte formation | nih.govtandfonline.com |
| Cartilage Degradation | DMM-induced OA in mice | Increased Mmp3 and Mmp13, decreased Col2 expression | nih.gov |
| Chondrocyte Pyroptosis | DMM-induced OA in mice | Activation of NF-κB signaling | nih.govtandfonline.com |
| Nerve Ingrowth | DMM-induced OA in mice | Facilitated sensory nerve ingrowth | nih.govtandfonline.com |
Tissue Accumulation and Distribution in Animal Systems
Animal studies have provided insights into the absorption, distribution, and excretion of α-chaconine. In hamsters, following oral administration, α-chaconine is absorbed from the gastrointestinal tract, with peak tissue concentrations of radioactivity observed at 12 hours. usu.edu The highest concentrations were found in the lungs, liver, spleen, and skeletal muscle. usu.edu A significant portion of the administered dose persists in various tissues in a bound form, particularly in the nuclear and microsomal fractions. usu.edu
Studies in rats have shown that α-chaconine is poorly absorbed from the gastrointestinal tract and is rapidly excreted in the feces when given orally. acs.org However, intraperitoneal administration resulted in accumulation in various tissues, especially at higher, toxic doses which also depressed fecal and urinary elimination. acs.org The major metabolite identified was the aglycone, solanidine (B192412). acs.org Research in mealworm larvae (Tenebrio molitor) injected with α-chaconine showed that the compound was detected in the hemolymph, gut, and the remainder of the larval body for up to 24 hours, with the highest concentration measured in the hemolymph. nih.gov
| Animal Model | Route of Administration | Key Findings on Distribution and Accumulation | Reference |
| Hamsters | Oral | Peak tissue concentration at 12 hours; highest in lungs, liver, spleen, skeletal muscle. usu.edu | usu.edu |
| Rats | Oral | Poorly absorbed, rapidly excreted in feces. | acs.org |
| Rats | Intraperitoneal | Accumulation in various tissues, especially at high doses. acs.org | acs.org |
| Mealworm Larvae | Injection | Detected in hemolymph, gut, and other body tissues for up to 24 hours. nih.gov | nih.gov |
Impact on Cholinesterase Enzyme Activity
In vivo studies in various animal models have confirmed the inhibitory effect of α-chaconine on cholinesterase enzymes, including both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). researchgate.netnih.gov In male Sprague-Dawley rats, intraperitoneal injection of α-chaconine resulted in a dose-dependent decrease in brain AChE activity. inchem.orgresearchgate.net Signs of poisoning consistent with an anticholinesterase agent, such as respiratory depression, were also observed. inchem.org
Research in anesthetized rabbits demonstrated that the administration of α-chaconine inhibited serum cholinesterase activity. researchgate.net This inhibition was shown to have physiological consequences, as it prolonged the recovery time from paralysis induced by mivacurium, a neuromuscular blocking drug metabolized by cholinesterases. researchgate.net Studies in rats also showed inhibition of heart acetylcholinesterase, although the dose-related response was not as clear as that observed in the brain. usu.edu The inhibitory action of α-chaconine on cholinesterases is considered reversible. capes.gov.br
| Animal Model | Enzyme | Effect of α-Chaconine | Reference |
| Rats (Sprague-Dawley) | Brain Acetylcholinesterase (AChE) | Dose-dependent inhibition. inchem.orgresearchgate.net | inchem.orgresearchgate.net |
| Rabbits | Serum Cholinesterase | Inhibition of activity. researchgate.net | researchgate.net |
| Rats | Heart Acetylcholinesterase (AChE) | Inhibition observed. usu.edu | usu.edu |
| General | Butyrylcholinesterase (BuChE) | Reversible inhibition. capes.gov.br | capes.gov.br |
Structure Activity Relationship Sar Studies
Influence of Glycosidic Moiety on Biological Potency
The trisaccharide chain, known as chacotriose, attached to the 3-OH position of the solanidine (B192412) aglycone is a critical determinant of α-chaconine's biological potency. nih.govnih.gov The nature and the number of sugar units in this chain significantly influence its activity. nih.gov
Research has consistently shown that the complete trisaccharide structure is essential for maximal activity. Stepwise removal of the sugar residues from the chacotriose chain generally leads to a decrease in biological effects such as embryotoxicity and cytotoxicity. nih.govmdpi.com For instance, studies on cancer cell lines have demonstrated that while the partial hydrolysis products of α-chaconine (β1-chaconine, β2-chaconine, and γ-chaconine) still exhibit inhibitory effects on cell growth, their effectiveness is reduced compared to the parent molecule. mdpi.com This highlights the importance of the entire glycosidic moiety for potent biological action.
The composition of the sugar chain is also crucial. α-Chaconine, which contains a chacotriose (one glucose and two rhamnose units), consistently exhibits stronger cytotoxic effects than its co-occurring glycoalkaloid, α-solanine, which has a solatriose moiety (glucose, galactose, and rhamnose). nih.govwikipedia.org This difference in potency, despite sharing the same aglycone, underscores the significant role the specific sugar composition of the glycosidic chain plays in the molecule's biological activity. nih.gov Antiprotozoal studies have further corroborated the importance of the glycosidic chain, showing that α-chaconine was highly effective against various protozoan strains, while its aglycone, solanidine, showed significantly lower inhibitory activity. mdpi.comnih.gov
The proposed mechanism for this involves the sugar moieties facilitating the disruption of cell membranes. It is hypothesized that the aglycone part of the molecule intercalates into the cell membrane, and subsequent sugar-sugar interactions between adjacent glycoalkaloid molecules lead to the formation of a rigid complex, ultimately causing membrane disruption and cell lysis. ualberta.ca
Table 1: Impact of Glycosidic Moiety on the Biological Activity of α-Chaconine and Related Compounds
| Compound | Glycosidic Moiety | Aglycone | Relative Biological Potency | Source(s) |
| α-Chaconine | Chacotriose (Glucose, 2x Rhamnose) | Solanidine | High | nih.govualberta.ca |
| α-Solanine | Solatriose (Glucose, Galactose, Rhamnose) | Solanidine | Moderate to High | nih.govualberta.ca |
| β-Chaconine | Diglycoside | Solanidine | Reduced | mdpi.com |
| γ-Chaconine | Monoglycoside | Solanidine | Reduced | mdpi.com |
| Solanidine | None | Solanidine | Low to Inactive | mdpi.comualberta.ca |
Role of Aglycone Structure in Activity
The aglycone of α-chaconine, solanidine, provides the steroidal backbone essential for its biological function. cymitquimica.com Solanidine itself is a steroidal alkaloid with a specific three-dimensional structure that allows it to interact with cellular components, most notably cell membranes. foodb.camdpi.com While the glycosidic chain is crucial for potency, the aglycone is the anchor that initiates the interaction. ualberta.ca
The lipophilic nature of the solanidine steroid nucleus enables it to intercalate into the lipid bilayer of cell membranes. ualberta.ca This insertion is a prerequisite for the subsequent disruptive actions facilitated by the sugar chains. However, the aglycone alone (solanidine) is significantly less toxic and biologically active than the full glycoalkaloid. ualberta.camdpi.com For example, in studies with frog embryos, solanidine was found to be much less toxic than α-chaconine. mdpi.com This indicates that while the aglycone structure is necessary for membrane interaction, it lacks the potent disruptive capability of the complete glycoalkaloid.
Table 2: Contribution of Aglycone Structure to Biological Effects
| Feature | Role in Biological Activity | Source(s) |
| Steroidal Backbone | Anchors the molecule to cell membranes; essential for initial interaction. | nih.govualberta.ca |
| Lipophilicity | Facilitates insertion into the lipid bilayer of cell membranes. | ualberta.ca |
| Nitrogen Atom | Contributes to the alkaloid nature and potential interactions. | mdpi.comontosight.ai |
| Overall 3D Structure | Dictates binding affinity and specificity for cellular targets. | ontosight.aiontosight.ai |
Stereochemical Considerations and Functional Implications
The stereochemistry of the aglycone, solanidine, which is defined as (22S, 25R), is critical for its biological properties. ontosight.aiontosight.ai This specific arrangement is a key feature of its structure. Furthermore, the stereochemical orientation of the glycosidic linkages in the chacotriose side chain also influences the molecule's activity. nih.gov Studies have indicated that the toxicity of di-glycoalkaloids is influenced by their stereochemistry, emphasizing the importance of the spatial arrangement of the sugar moieties. mdpi.com
The "alpha" designation in α-chaconine refers to the configuration of the glycosidic bond at the C-3 position of the aglycone, which is a key structural feature. ontosight.ai This specific stereochemistry is more significant in terms of its natural occurrence and its effects on organisms. ontosight.ai Any alteration in the stereochemistry at the various chiral centers could lead to a significant loss or modification of its biological function, as it would change the way the molecule fits into and interacts with its biological targets, such as membrane sterols and enzymes.
Synergistic and Antagonistic Interactions with Co-occurring Glycoalkaloids (e.g., alpha-Solanine)
Synergism, where the combined effect of the two compounds is greater than the sum of their individual effects, is a well-documented phenomenon for α-chaconine and α-solanine. mdpi.comresearchgate.net This synergistic interaction enhances the membrane-disruptive activity of potato glycoalkaloid mixtures. researchgate.net For instance, in snail feeding inhibition studies, a combination of α-solanine and α-chaconine was significantly more effective at deterring feeding than either compound alone. researchgate.netcapes.gov.br Similarly, a 1:1 ratio of the two glycoalkaloids was reported to exhibit the highest cytotoxic effect in rat cell studies. mdpi.com This synergy is thought to arise from the differential structures of their sugar side chains, chacotriose and solatriose, which may allow for a more efficient and disruptive packing arrangement within the cell membrane. ualberta.ca
While synergy is commonly observed, some studies have also noted antagonistic effects, where the combined effect is less than expected, particularly when tested against certain cancer cell lines. mdpi.com The exact nature of the interaction—whether synergistic or antagonistic—can depend on the specific biological system being tested, the ratio of the two glycoalkaloids, and their concentration. mdpi.commdpi.com For example, while α-chaconine is generally more potent than α-solanine, their combined activity is often maximized at a specific ratio, highlighting the complexity of their interaction. mdpi.comresearchgate.net
Table 3: Summary of Interactions between α-Chaconine and α-Solanine
| Type of Interaction | Observed Effect | Biological System/Test | Source(s) |
| Synergism | Enhanced membrane disruption | General mechanism | ualberta.caresearchgate.net |
| Synergism | Increased feeding inhibition | Snail (Helix aspersa) feeding assay | researchgate.netcapes.gov.br |
| Synergism | Highest cytotoxic effect | Rat cell studies (at 1:1 ratio) | mdpi.com |
| Synergism | Increased malformations and mortality | Frog embryos | unc.edu.ar |
| Antagonism | Reduced cytotoxic effect | Some cancer cell lines (mixture dependent) | mdpi.comdntb.gov.ua |
| Antagonism | Decreased cardioinhibitory activity | Tenebrio molitor myocardium (with verapamil) | nih.gov |
Table 4: List of Compounds Mentioned
Metabolic Transformations and Degradation Pathways
Biotransformation in Mimicked Biological Systems (e.g., Pig Cecum Model)
To understand the metabolic fate of alpha-chaconine within the gastrointestinal tract, researchers utilize mimicked biological systems. The ex vivo pig cecum model is a valuable tool for this purpose, as the porcine intestinal microbiota is a good translational model for the human gut microbiome. nih.govnih.govmdpi.com
In a study using this model, this compound was incubated with active pig cecal suspensions. nih.gov The results showed that the porcine intestinal microbiota effectively degraded this compound. nih.govnih.gov The degradation involved the stepwise cleavage of the chacotriose side chain, leading to the formation of β- and γ-chaconine intermediates, which were detected via HPLC-HRMS. nih.govnih.gov
The concentration of this compound decreased over time, reaching a plateau after approximately 8 hours of incubation. nih.gov Concurrently, the concentration of the released aglycone, solanidine (B192412), increased, reaching its maximum level after about 4 hours. nih.gov The study noted that solanidine appeared to be a relatively stable metabolic end-product under these conditions, with no significant further degradation observed. nih.gov Interestingly, the hydrolysis rate for this compound, which possesses a chacotriose side chain, was found to be significantly slower than that of glycoalkaloids with a solatriose chain, such as alpha-solanine. nih.govnih.gov
Characterization of Metabolites and Excretion Products
Studies in animal models provide direct insight into the absorption, metabolism, and excretion of this compound and its byproducts. In one key study, hamsters were orally administered tritium-labeled this compound to trace its path through the body. usu.eduinchem.org
The findings indicated that this compound is absorbed from the gastrointestinal tract, metabolized, and its products are excreted in both urine and feces. usu.edu The primary metabolite identified in both urine and feces was the aglycone, solanidine . usu.eduinchem.org
Urinary Excretion: In the initial 24 hours post-administration, a significant portion of the radioactivity eliminated in the urine was attributed to unaltered This compound . However, by 72 hours, solanidine became the major urinary metabolite. In addition to these, four other unidentified metabolites were detected at varying concentrations. inchem.org
Fecal Excretion: A large part of the radioactivity eliminated in the feces was also due to unchanged This compound . Solanidine was a major fecal metabolite as well, along with two other unidentified metabolites present in similar concentrations. inchem.org
These results confirm that while some this compound is absorbed and excreted unchanged, a substantial portion undergoes metabolic transformation in the body, with hydrolysis to the aglycone solanidine being the principal degradation pathway. usu.eduinchem.org
Future Research Trajectories and Methodological Innovations
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying α-chaconine in plant extracts, and how should researchers validate their accuracy?
- Methodological Answer : High-performance liquid chromatography (HPLC) paired with UV-Vis or mass spectrometry is the gold standard for quantifying α-chaconine. For validation, researchers should:
- Use calibration curves with pure α-chaconine standards (e.g., 1–100 µM range).
- Report retention times, peak purity, and limit of detection (LOD)/quantification (LOQ) .
- Compare results with established protocols (e.g., QuEChERS extraction) to ensure reproducibility .
Q. How does α-chaconine’s molecular structure influence its bioactivity, and what computational tools can predict its interactions?
- Methodological Answer : The glycoalkaloid’s trisaccharide moiety and steroidal backbone are critical for membrane disruption and receptor binding. Computational approaches include:
- Molecular docking (e.g., AutoDock Vina) to model interactions with targets like AP-1 .
- Density functional theory (DFT) to analyze electronic properties affecting reactivity .
- Validation via in vitro assays (e.g., cytotoxicity in macrophage cell lines) to confirm computational predictions .
Advanced Research Questions
Q. What experimental designs are optimal for studying the cytotoxic and anti-inflammatory duality of α-chaconine in sepsis models?
- Methodological Answer :
- In vitro : Use LPS-stimulated RAW 264.7 macrophages to measure AP-1 suppression (via luciferase reporter assays) and cytotoxicity (via MTT/WST-1 assays). Dose-response curves (0.1–10 µM) should clarify therapeutic windows .
- In vivo : Murine sepsis models (e.g., cecal ligation and puncture) require ethical approval (FINER criteria) and rigorous controls. Measure serum cytokines (IL-6, TNF-α) and survival rates, ensuring statistical power (n ≥ 10/group) .
Q. How can researchers resolve contradictions in α-chaconine’s reported antibacterial efficacy across studies?
- Methodological Answer : Discrepancies often arise from variations in:
- Extraction methods : Standardize solvents (e.g., methanol vs. ethanol) and purity checks (≥95% by HPLC) .
- Bacterial strains : Use ATCC reference strains and clarify MIC/MBC endpoints.
- Synergistic effects : Test combinatorial ratios (e.g., 1:1 α-chaconine:α-solanine) to assess potentiation .
Q. What statistical frameworks are critical for analyzing α-chaconine’s dose-dependent effects in heterogeneous cell populations?
- Methodological Answer :
- Non-linear regression (e.g., Hill equation) to model EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons.
- Cluster analysis to identify subpopulations with divergent responses .
Methodological Best Practices
- Reproducibility : Document solvent storage conditions (-80°C for DMSO stocks), cell passage numbers, and instrument settings .
- Ethical Compliance : Adhere to institutional review boards (IRBs) for in vivo work and cite primary literature for compound sourcing .
- Data Transparency : Deposit raw HPLC/cytotoxicity data in repositories (e.g., Zenodo) and link to supplementary files in publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
